molecular formula C22H23NO4 B1356023 Fmoc-ala(beta-cyclobutyl)-oh CAS No. 478183-62-9

Fmoc-ala(beta-cyclobutyl)-oh

Cat. No.: B1356023
CAS No.: 478183-62-9
M. Wt: 365.4 g/mol
InChI Key: FOJRBUNCWCPLNH-FQEVSTJZSA-N
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Description

Fmoc-ala(beta-cyclobutyl)-oh is a modified amino acid derivative that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a beta-cyclobutyl group. This compound is used in peptide synthesis and has unique structural features that make it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-ala(beta-cyclobutyl)-oh typically involves the protection of the amino group of alanine with the Fmoc group, followed by the introduction of the beta-cyclobutyl group. The process generally includes:

    Fmoc Protection: The amino group of alanine is protected using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).

    Cyclobutyl Group Introduction: The beta-cyclobutyl group is introduced through a series of reactions involving cyclobutyl derivatives and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Fmoc-ala(beta-cyclobutyl)-oh undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HBTU, DIPEA, and DMF.

Major Products

The major products formed from these reactions are peptides with the desired sequence, incorporating the beta-cyclobutyl group for enhanced stability and unique properties.

Scientific Research Applications

Fmoc-ala(beta-cyclobutyl)-oh is used in various scientific research applications, including:

    Peptide Synthesis: As a building block for synthesizing peptides with unique structural features.

    Drug Development: In the design of peptide-based drugs with improved stability and bioavailability.

    Biomaterials: In the development of novel biomaterials for tissue engineering and regenerative medicine.

    Catalysis: As a component in catalytic systems for organic synthesis.

Mechanism of Action

The mechanism of action of Fmoc-ala(beta-cyclobutyl)-oh involves its incorporation into peptides, where the beta-cyclobutyl group provides steric hindrance and conformational rigidity. This enhances the stability and bioactivity of the resulting peptides. The Fmoc group facilitates the stepwise synthesis of peptides by protecting the amino group during coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-ala-oh: Lacks the beta-cyclobutyl group, resulting in less conformational rigidity.

    Fmoc-ala(beta-phenyl)-oh: Contains a beta-phenyl group instead of a beta-cyclobutyl group, offering different steric and electronic properties.

Uniqueness

Fmoc-ala(beta-cyclobutyl)-oh is unique due to the presence of the beta-cyclobutyl group, which imparts enhanced stability and unique conformational properties to the peptides it is incorporated into. This makes it particularly valuable in applications requiring stable and bioactive peptides.

Properties

IUPAC Name

(2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)20(12-14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJRBUNCWCPLNH-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147438
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478183-62-9
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478183-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-ala(beta-cyclobutyl)-OH
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